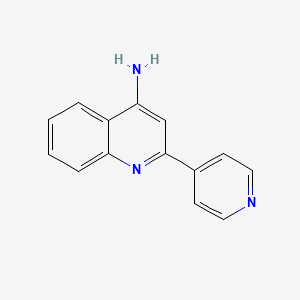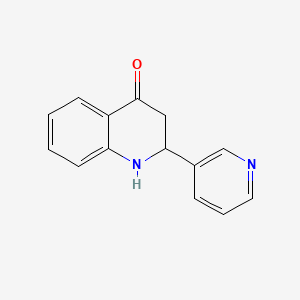
2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid is an organic compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid typically involves the following steps :
Synthesis of 2-butyl-4-methyl-1-oxo-5-pyrimidineacetic acid: This is achieved through a series of chemical reactions involving the appropriate starting materials.
Reaction with methyl ketone and choline chloride: Under suitable reaction conditions, these reagents react to produce this compound.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using advanced techniques and equipment.
Analyse Chemischer Reaktionen
2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid undergoes various chemical reactions, including :
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid has a wide range of applications in scientific research :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid can be compared with other similar compounds, such as :
2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl-N,N-dimethylacetamide: Known for its use as an impurity in the synthesis of certain drugs.
2-butyl-1,6-dihydro-N,N,4-trimethyl-6-oxo-5-pyrimidineacetamide: Another related compound with similar structural features.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H16N2O3 |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
2-(2-butyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C11H16N2O3/c1-3-4-5-9-12-7(2)8(6-10(14)15)11(16)13-9/h3-6H2,1-2H3,(H,14,15)(H,12,13,16) |
InChI-Schlüssel |
RSZXNWVCAXONHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC(=C(C(=O)N1)CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid](/img/structure/B11886518.png)
![N-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylamide](/img/structure/B11886520.png)





![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-methylazetidin-2-one](/img/structure/B11886564.png)



